
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is an organic compound that features a cyclohexane ring, a carboxamide group, and a mercaptophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- typically involves the following steps:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting cyclohexanecarboxylic acid with an amine under dehydrating conditions.
Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced through a nucleophilic substitution reaction where a thiol group (-SH) is added to a phenyl ring.
Addition of the 3-Methylbutyl Group: The 3-methylbutyl group can be added via an alkylation reaction, where an alkyl halide reacts with the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group (-SH) can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxamide group can participate in hydrogen bonding, affecting the compound’s binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxamide, N-(2-hydroxyphenyl)-1-(3-methylbutyl)-: Similar structure but with a hydroxy group instead of a mercapto group.
Cyclohexanecarboxamide, N-(2-aminophenyl)-1-(3-methylbutyl)-: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxy or amino groups.
Propiedades
Número CAS |
211513-22-3 |
|---|---|
Fórmula molecular |
C18H27NOS |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
1-(3-methylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27NOS/c1-14(2)10-13-18(11-6-3-7-12-18)17(20)19-15-8-4-5-9-16(15)21/h4-5,8-9,14,21H,3,6-7,10-13H2,1-2H3,(H,19,20) |
Clave InChI |
OBWOWYBSZTURFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(CCCCC1)C(=O)NC2=CC=CC=C2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


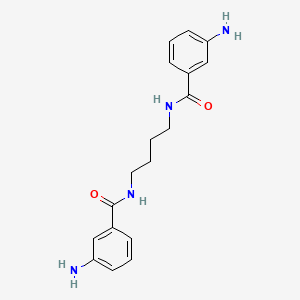
![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
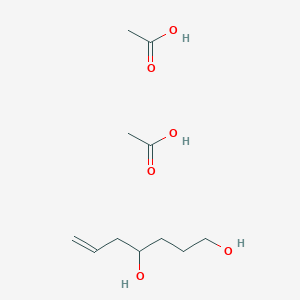
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)

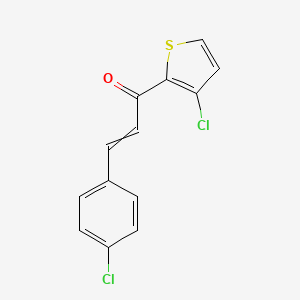

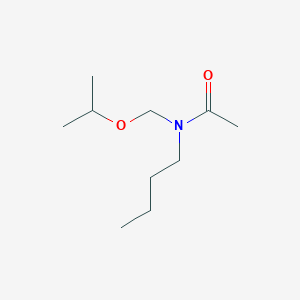
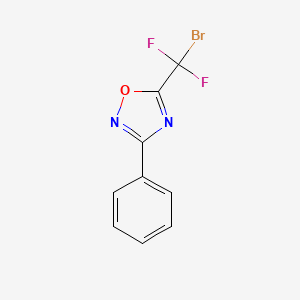

![4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole](/img/structure/B15167029.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)
